![molecular formula C16H11BrN2S B2800207 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole CAS No. 329716-26-9](/img/structure/B2800207.png)
2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole (BMIT) is a novel benzothiazole derivative that has been studied extensively due to its potential applications in a variety of scientific fields. BMIT is a small molecule that has a molecular weight of 291.3 g/mol and a molecular formula of C13H10BrN3S. It is an aromatic heterocyclic compound with a planar structure and a high degree of stability. The synthesis of BMIT has been extensively studied, and it can be prepared in a variety of ways. In addition, BMIT has been studied for its potential applications in scientific research, its mechanism of action, and its biochemical and physiological effects. It will also provide a list of potential future directions for BMIT research.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Compounds
Benzothiazole derivatives, including “2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Antibacterial and Antifungal Activities
A series of benzothiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities . These compounds were tested against various bacteria such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, including their drug-resistant isolates . They were also tested against a yeast Candida albicans .
Antitumor Activity
The benzothiazoyl-moiety is a structure element of compounds with potent and selective antitumor activity . For instance, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .
Treatment of Inflammatory Diseases
Benzothiazole derivatives have been used in the treatment of inflammatory diseases . Their anti-inflammatory properties make them useful in managing conditions characterized by inflammation .
Treatment of Epilepsy
These compounds have also been used in the treatment of epilepsy . Their anticonvulsant properties make them beneficial in managing seizure disorders .
Treatment of Viral Infections
Benzothiazole derivatives have been used in the treatment of viral infections . Their antiviral properties make them useful in managing conditions caused by viruses .
Wirkmechanismus
Target of Action
Similar compounds, such as benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives, have been reported to target the epidermal growth factor receptor (egfr) in cancer cells .
Mode of Action
Related benzothiazole derivatives have been suggested to interact with their targets, possibly through hydrogen bonding and other non-covalent interactions . These interactions may lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to egfr signaling . These pathways play crucial roles in cell proliferation and survival, and their disruption can lead to cell death .
Result of Action
Similar compounds have shown potent anticancer activity against various cancer cell lines . This suggests that 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole may also have potential anticancer effects.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJHTVSOCQCNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.